Diethyl 4-(3-methoxy-4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-Diethyl 4-[3-methoxy-4-(2-methylbenzoyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, benzoyloxy, and carboxylate groups. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-[3-methoxy-4-(2-methylbenzoyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. For this specific compound, the following steps are generally involved:
Condensation Reaction: The reaction begins with the condensation of 3-methoxy-4-(2-methylbenzoyloxy)benzaldehyde with ethyl acetoacetate in the presence of ammonia or an amine under reflux conditions.
Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.
Esterification: The final step involves esterification to introduce the ethyl groups at the 3 and 5 positions of the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl 4-[3-methoxy-4-(2-methylbenzoyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major products are the alcohol derivatives of the ester groups.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
3,5-Diethyl 4-[3-methoxy-4-(2-methylbenzoyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,5-diethyl 4-[3-methoxy-4-(2-methylbenzoyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar pharmacological effects.
Uniqueness
3,5-Diethyl 4-[3-methoxy-4-(2-methylbenzoyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. This uniqueness can potentially lead to differences in efficacy, side effects, and therapeutic applications.
Properties
Molecular Formula |
C28H31NO7 |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
diethyl 4-[3-methoxy-4-(2-methylbenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H31NO7/c1-7-34-27(31)23-17(4)29-18(5)24(28(32)35-8-2)25(23)19-13-14-21(22(15-19)33-6)36-26(30)20-12-10-9-11-16(20)3/h9-15,25,29H,7-8H2,1-6H3 |
InChI Key |
REXSLVWYQGUOAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3C)OC)C(=O)OCC)C)C |
Origin of Product |
United States |
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